Enhanced Lipophilicity and Reduced Flexibility vs. Fmoc-4-Bromophenylalanine (Fmoc-Phe(4-Br)-OH)
The target compound exhibits a computed XLogP3-AA of 6.2, a full 0.9 log units higher than the 5.3 measured for its closest non‑methylated analog, Fmoc-L-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH) [1][2]. Its topological polar surface area (TPSA) remains identical at 75.6 Ų, indicating that the enhanced lipophilicity is achieved without sacrificing hydrogen‑bonding capacity [3]. This property profile predicts superior passive membrane permeability and distinct reversed‑phase HPLC retention, critical parameters in peptide‑drug candidate design.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 6.2, TPSA = 75.6 Ų |
| Comparator Or Baseline | Fmoc-L-4-bromophenylalanine: XLogP3-AA = 5.3, TPSA = 75.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.9 log units; TPSA unchanged |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8 |
Why This Matters
Higher lipophilicity with preserved polar surface area is a key differentiator for membrane permeability, making this building block more suitable for intracellular targets or cell‑penetrating peptides than its standard phenylalanine counterpart.
- [1] PubChem Compound Summary for CID 155821898. 3-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoicacid. Computed properties. View Source
- [2] PubChem Compound Summary for CID 2734449. Fmoc-L-4-bromophenylalanine. Computed XLogP3-AA 5.3. View Source
- [3] PubChem topological polar surface area data for CID 155821898 and CID 2734449. Both report TPSA = 75.6 Ų. View Source
